Einecs 309-005-5

Description

EINECS (European Inventory of Existing Commercial Chemical Substances) is a regulatory database encompassing over 100,000 chemicals marketed in the EU before 1981 . Each entry, such as EINECS 309-005-5, is assigned a unique identifier to track its commercial use, toxicity, and regulatory status. Structural and functional analogs of this compound can be identified using computational methods like Tanimoto similarity scoring and Quantitative Structure-Activity Relationships (QSARs), which are critical for filling data gaps under REACH .

Properties

CAS No. |

99670-31-2 |

|---|---|

Molecular Formula |

C40H70NO17P |

Molecular Weight |

868.0 g/mol |

IUPAC Name |

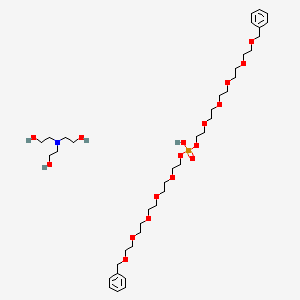

2-[bis(2-hydroxyethyl)amino]ethanol;bis[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl] hydrogen phosphate |

InChI |

InChI=1S/C34H55O14P.C6H15NO3/c35-49(36,47-29-27-43-21-19-39-13-11-37-15-17-41-23-25-45-31-33-7-3-1-4-8-33)48-30-28-44-22-20-40-14-12-38-16-18-42-24-26-46-32-34-9-5-2-6-10-34;8-4-1-7(2-5-9)3-6-10/h1-10H,11-32H2,(H,35,36);8-10H,1-6H2 |

InChI Key |

JPZNPITYWQYVBL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COCCOCCOCCOCCOCCOP(=O)(O)OCCOCCOCCOCCOCCOCC2=CC=CC=C2.C(CO)N(CCO)CCO |

Origin of Product |

United States |

Chemical Reactions Analysis

Principles of Chemical Reaction Analysis

Chemical reaction analysis involves identifying the reactants, products, and conditions under which a reaction occurs. Key factors include:

-

Reactants and Products : These are the substances that are consumed or formed during a reaction.

-

Reagents and Catalysts : Reagents are substances added to facilitate the reaction, while catalysts speed up the reaction without being consumed.

-

Solvents : These are substances used to dissolve reactants, facilitating the reaction.

-

Reaction Conditions : Temperature, pressure, and time are critical in determining the outcome of a reaction.

Chemical Reaction Optimization

Optimizing chemical reactions involves identifying the best conditions to achieve the desired outcome, often maximizing yield and selectivity. Techniques like Design of Experiments (DoE) are commonly used for this purpose. DoE helps in understanding how different factors interact and affect the reaction outcome.

Example: Optimization of a Chemical Reaction

Consider a reaction where glyoxylic acid is added to catechol to form 3,4-dihydroxymandelic acid. Initial attempts may yield poor results due to inadequate conditions. Using DoE, factors such as the amount of glyoxylic acid, aluminum oxide, reaction temperature, and sodium hydroxide can be systematically varied to optimize the yield.

| Factor | Initial Level | Optimized Level |

|---|---|---|

| Glyoxylic Acid | 1.0 mol | 1.5 mol |

| Aluminum Oxide | 0.5 g | 1.0 g |

| Temperature | 25°C | 50°C |

| Sodium Hydroxide | 1.0 mol | 0.8 mol |

Data Sources for Chemical Reactions

Several databases and resources provide detailed information on chemical reactions:

Scientific Research Applications

Einecs 309-005-5 has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent or intermediate in the synthesis of other compounds. In biology and medicine, it may be used in the development of pharmaceuticals or as a tool for studying biological processes. In industry, it can be utilized in the production of various materials and chemicals .

Comparison with Similar Compounds

Methodological Considerations and Limitations

- Tanimoto Similarity : While effective for clustering EINECS compounds, this method may miss stereochemical or 3D structural nuances .

- QSAR Models : Only 54% of EINECS chemicals are classifiable into groups amenable to QSAR predictions, leaving ~46% (e.g., botanical extracts) reliant on experimental data .

Q & A

Basic Research Questions

Q. How can researchers formulate a precise research question for studying Einecs 309-005-5?

- Methodological Answer : Use frameworks like PICO (defining variables: Population/Problem, Intervention/Exposure, Comparison, Outcome) and FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure the question. For example:

- "How does varying temperature (intervention) affect the stability (outcome) of this compound (population) compared to ambient conditions (comparison)?"

- Ensure variables are measurable (e.g., stability via HPLC retention time) and align with gaps in existing literature .

Q. What are best practices for designing reproducible experiments on this compound?

- Methodological Answer :

- Document all experimental parameters (e.g., solvent purity, equipment calibration, batch numbers of reagents) in the Materials and Methods section.

- Use standardized protocols for synthesis or characterization (e.g., IUPAC guidelines) and cite established methods. For novel procedures, provide step-by-step details, including error margins for measurements .

- Example table for experimental reproducibility:

| Parameter | Specification |

|---|---|

| Temperature control | ±0.5°C (certified calibration) |

| Solvent purity | ≥99.9% (HPLC-grade, Sigma-Aldrich) |

| Reaction time | 24 hrs (timed to ±5 min) |

Q. How to conduct a rigorous literature review for contextualizing this compound studies?

- Methodological Answer :

- Use academic databases (e.g., PubMed, SciFinder) with Boolean operators (AND, OR, NOT) to filter studies. Example search string:

("this compound" OR [Chemical Name]) AND ("stability" OR "synthesis") NOT "industrial production". - Prioritize peer-reviewed journals and avoid unreliable sources (e.g., commercial websites). Cross-reference findings with cited works in review articles .

Advanced Research Questions

Q. How can researchers resolve contradictions in physicochemical data for this compound?

- Methodological Answer :

- Perform meta-analysis of conflicting data (e.g., solubility values) by comparing experimental conditions. Use statistical tools (e.g., ANOVA, t-tests) to identify significant variables.

- Example approach:

Tabulate data sources and conditions:

| Study | Solubility (g/mL) | Temperature (°C) | Solvent |

|---|---|---|---|

| A | 0.15 | 25 | Water |

| B | 0.22 | 30 | Ethanol |

Apply regression analysis to isolate temperature/solvent effects .

- Replicate disputed experiments with controlled variables and validate using orthogonal techniques (e.g., NMR alongside LC-MS) .

Q. What multivariate strategies are effective for optimizing reaction yields involving this compound?

- Methodological Answer :

- Design a Design of Experiments (DoE) matrix to test interactions between variables (e.g., catalyst concentration, pH, pressure). Use software like Minitab or JMP for analysis.

- Example fractional factorial design:

| Run | Catalyst (%) | pH | Yield (%) |

|---|---|---|---|

| 1 | 0.5 | 6.0 | 62 |

| 2 | 1.0 | 7.5 | 78 |

- Apply response surface methodology (RSM) to identify optimal conditions .

Q. How to address ethical and analytical challenges in long-term stability studies of this compound?

- Methodological Answer :

- For degradation studies, ensure compliance with chemical safety regulations (e.g., OSHA, REACH) and disclose disposal methods.

- Use accelerated stability testing (e.g., high-temperature stress) with Arrhenius modeling to predict shelf life. Validate with real-time data at intervals (e.g., 6, 12, 24 months) .

- Statistically analyze degradation products via principal component analysis (PCA) to cluster patterns and identify outliers .

Methodological Guidelines

- Data Presentation :

- Use tables for raw data (e.g., spectroscopic peaks) and figures for trends (e.g., kinetic curves). Avoid redundancy; place large datasets in supplementary materials .

- Statistical Reporting :

- Include confidence intervals, p-values, and effect sizes. For example:

"The reaction yield increased by 20% (95% CI: 18–22%, p<0.01) with a 1.0% catalyst." .

- Include confidence intervals, p-values, and effect sizes. For example:

- Replication Protocols :

- Publish step-by-step lab manuals and raw instrument outputs (e.g., chromatograms) in open-access repositories to facilitate replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.